N-(5-chloro-2-methylphenyl)-3-iodobenzamide
説明
N-(5-chloro-2-methylphenyl)-3-iodobenzamide, also known as CI-1011, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been found to exhibit potent activity against various diseases and disorders.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-iodobenzamide is not fully understood. However, it has been proposed that the compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, the compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent activity against various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, this compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a relatively simple process. In addition, the compound has been extensively studied and its pharmacological properties are well understood. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-iodobenzamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications for the compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in clinical trials.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has been extensively studied for its therapeutic potential in various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. The compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the pathogenesis of Parkinson's disease. Furthermore, the compound has been found to exhibit potent anticancer activity against various cancer cell lines.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFNZMXVDHYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。